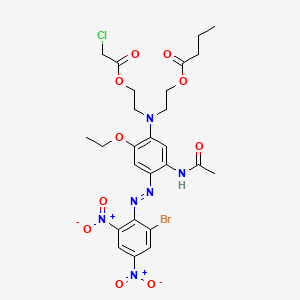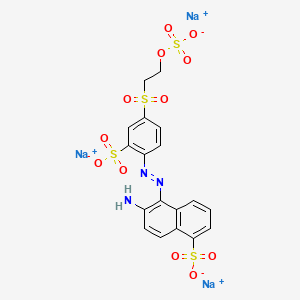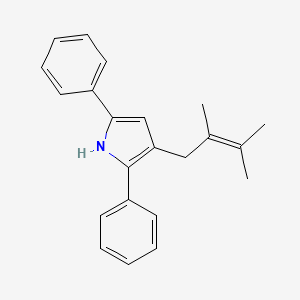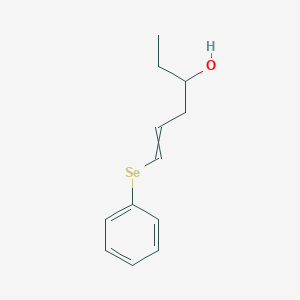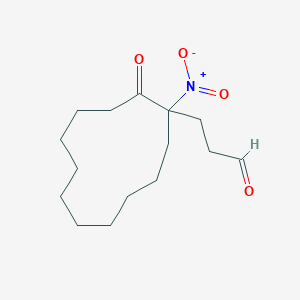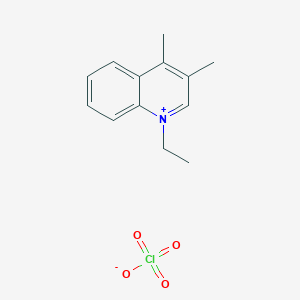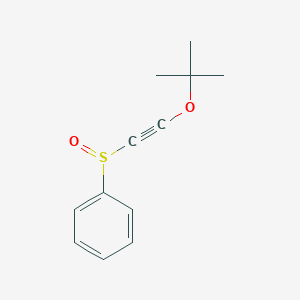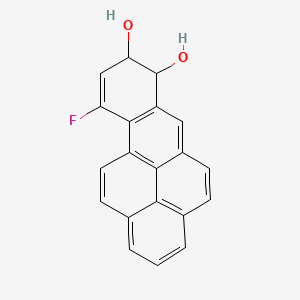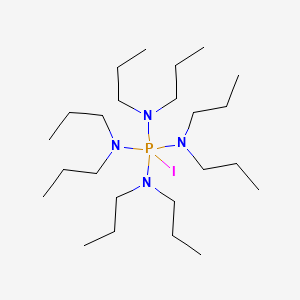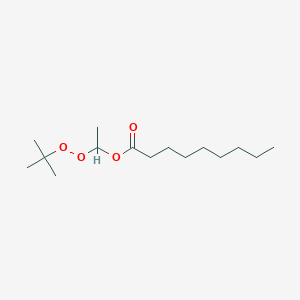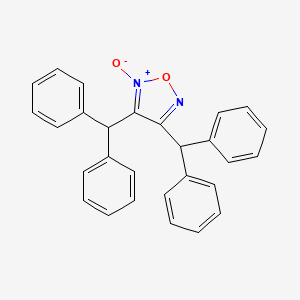
1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
準備方法
The synthesis of 1,2,5-oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide typically involves the dehydrative cyclization of vicinal bisoximes at temperatures greater than 100°C using metal hydroxides . The reaction conditions can be optimized by using various activating reagents attached to one oxygen of the bisoximes . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
化学反応の分析
1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound using nitric acid can lead to the formation of nitramine derivatives .
科学的研究の応用
1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxadiazole derivatives have shown potential as anticancer, vasodilator, anticonvulsant, and antidiabetic agents . Additionally, the compound is used in the development of high-energy materials due to its favorable oxygen balance and positive heat of formation .
作用機序
The mechanism of action of 1,2,5-oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can function as an N-donor, forming complexes with various metal ions . These interactions can lead to the modulation of biological pathways, resulting in the observed pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
1,2,5-Oxadiazole, 3,4-bis(diphenylmethyl)-, 2-oxide can be compared with other oxadiazole derivatives such as 1,2,4-oxadiazole and 1,3,4-oxadiazole . These compounds share a similar five-membered ring structure but differ in the positions of the nitrogen and oxygen atoms. The unique electronic environment of this compound allows for distinct chemical properties and applications . Other similar compounds include 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole) .
特性
CAS番号 |
85823-41-2 |
|---|---|
分子式 |
C28H22N2O2 |
分子量 |
418.5 g/mol |
IUPAC名 |
3,4-dibenzhydryl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C28H22N2O2/c31-30-28(26(23-17-9-3-10-18-23)24-19-11-4-12-20-24)27(29-32-30)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H |
InChIキー |
YOFLPWXJHUSMCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NO[N+](=C3C(C4=CC=CC=C4)C5=CC=CC=C5)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



